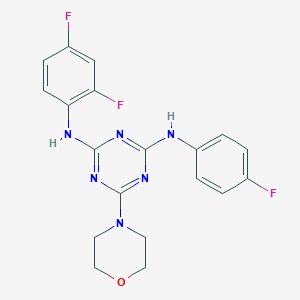![molecular formula C21H15F2N3S B302743 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B302743.png)
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole, also known as FBT, is a chemical compound that belongs to the class of triazole derivatives. FBT has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug design.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to bind to the cannabinoid receptor CB2, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has been shown to have antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the synthesis method is relatively high. 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole is also relatively stable, and can be stored for extended periods of time without significant degradation. However, there are also some limitations associated with the use of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole in lab experiments. For example, 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole. One area of interest is the development of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-based drugs for the treatment of cancer and other diseases. Researchers are also interested in exploring the potential of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole as a tool for studying the mechanisms of inflammation and pain. Additionally, further studies are needed to fully understand the safety and toxicity profiles of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole, particularly in vivo. Finally, researchers are interested in developing new synthesis methods for 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole involves the reaction of 3-fluorobenzyl mercaptan with 3-fluorophenylacetonitrile in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with phenylhydrazine and sodium acetate to yield 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole. The overall yield of this synthesis method is about 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole |
|---|---|
Molekularformel |
C21H15F2N3S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15F2N3S/c22-17-8-4-6-15(12-17)14-27-21-25-24-20(16-7-5-9-18(23)13-16)26(21)19-10-2-1-3-11-19/h1-13H,14H2 |
InChI-Schlüssel |
WDPOHKGAZVMAME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B302660.png)
![4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302661.png)
![4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302663.png)
![1-(4-methoxyphenyl)-5-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole](/img/structure/B302667.png)
![4-[(5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302669.png)
![3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302670.png)
![4-{[5-(3-Bromobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302671.png)
![2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine](/img/structure/B302673.png)
![1-Amino-3-(4-isobutoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302675.png)
![4-{[5-(2,4-Dichlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302678.png)
![1-(4-{5-[(Z)-(diphenylhydrazinylidene)methyl]furan-2-yl}phenyl)-1H-tetrazole](/img/structure/B302679.png)

![4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302682.png)
![4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302685.png)